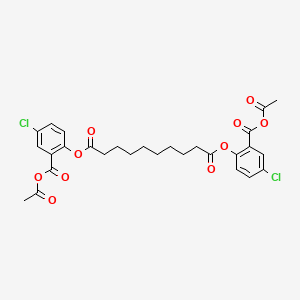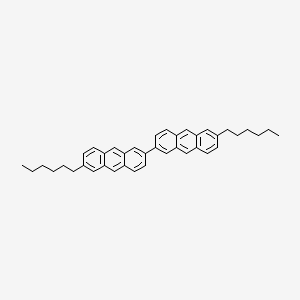
6,6'-Dihexyl-2,2'-bianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dihexyl-2,2’-bianthracene is an organic compound belonging to the anthracene derivatives family. It is characterized by its two anthracene units connected at the 2,2’ positions and substituted with hexyl groups at the 6,6’ positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dihexyl-2,2’-bianthracene typically involves the coupling of two anthracene units. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the hexyl groups at the 6,6’ positions .
Industrial Production Methods: Industrial production of 6,6’-Dihexyl-2,2’-bianthracene may involve large-scale Friedel-Crafts alkylation or other metal-catalyzed coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Dihexyl-2,2’-bianthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution can introduce halogens, nitro groups, or sulfonic acid groups .
Wissenschaftliche Forschungsanwendungen
6,6’-Dihexyl-2,2’-bianthracene has a wide range of applications in scientific research:
Organic Electronics: It is used in organic thin-film transistors (OTFTs) due to its high field-effect mobility and stability.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Research: Its derivatives are studied for potential antimicrobial and anti-inflammatory activities.
Industrial Applications: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 6,6’-Dihexyl-2,2’-bianthracene exerts its effects is primarily related to its electronic structure. The extended conjugated π-system allows for efficient charge transport and light absorption/emission. In OTFTs, the compound facilitates charge carrier mobility, while in OLEDs, it contributes to light emission through fluorescence .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bianthracene: Lacks the hexyl substitutions, resulting in different electronic properties.
2,6-Trianthracene: Contains an additional anthracene unit, altering its photophysical characteristics.
9,10-Diphenylanthracene: Substituted at different positions, leading to variations in its electronic and optical properties
Uniqueness: 6,6’-Dihexyl-2,2’-bianthracene is unique due to its specific substitution pattern, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
534619-47-1 |
|---|---|
Molekularformel |
C40H42 |
Molekulargewicht |
522.8 g/mol |
IUPAC-Name |
2-hexyl-6-(6-hexylanthracen-2-yl)anthracene |
InChI |
InChI=1S/C40H42/c1-3-5-7-9-11-29-13-15-33-27-39-23-31(17-19-35(39)25-37(33)21-29)32-18-20-36-26-38-22-30(12-10-8-6-4-2)14-16-34(38)28-40(36)24-32/h13-28H,3-12H2,1-2H3 |
InChI-Schlüssel |
CDRRLLNBQZBWEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1)C=C3C=C(C=CC3=C2)C4=CC5=CC6=C(C=C(C=C6)CCCCCC)C=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


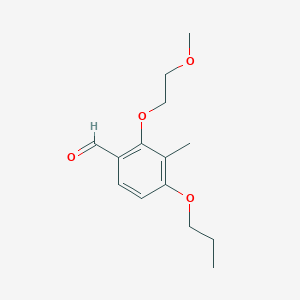
![6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid](/img/structure/B14214811.png)
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
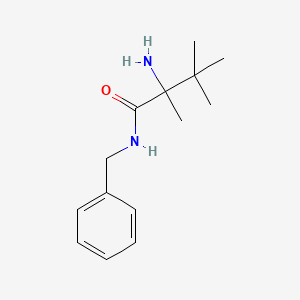
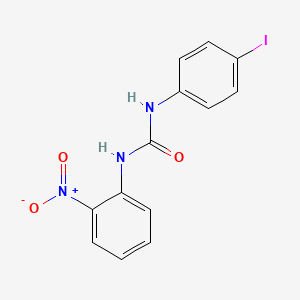

![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)
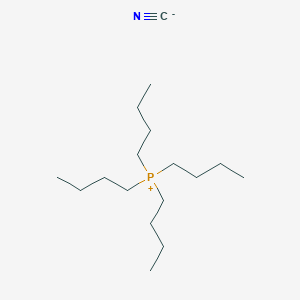

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)

![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
